Bis-hema ipdi

Description

Contextualization of Bis-HEMA IPDI within Reactive Oligomer Systems

This compound is a specific type of urethane (B1682113) dimethacrylate oligomer synthesized from 2-hydroxyethyl methacrylate (B99206) (HEMA) and isophorone (B1672270) diisocyanate (IPDI). evitachem.comsmolecule.com It falls under the category of reactive oligomers, which are moderately low molecular weight polymers that can further react to form a cross-linked network. nih.gov The synthesis typically involves a polyaddition reaction where the hydroxyl groups of HEMA react with the isocyanate groups of IPDI. evitachem.com A catalyst, such as dibutyltin (B87310) dilaurate, may be used to facilitate this reaction, which is often conducted under an inert atmosphere to prevent unwanted side reactions with moisture. evitachem.com

The structure of this compound, with its two methacrylate groups, allows it to act as a cross-linking agent during polymerization. When exposed to an initiation source, such as UV light or heat, the methacrylate double bonds can undergo free-radical polymerization, leading to the formation of a three-dimensional polymer network. evitachem.comsmolecule.com This ability to form durable and flexible polymers makes this compound a valuable component in various formulations, including dental materials, coatings, and adhesives. evitachem.com

Evolution of Methacrylate-Isocyanate Adducts in Polymer Chemistry Research

The development of methacrylate-isocyanate adducts has been a significant area of research in polymer chemistry, driven by the need for materials with tailored properties. These adducts are formed by reacting a molecule containing a hydroxyl group and a methacrylate group with a diisocyanate. This reaction creates a urethane linkage while preserving the polymerizable methacrylate functionality. njit.edu

Early research focused on creating monomers for dental composites, aiming to overcome the limitations of existing materials like Bis-GMA, which is highly viscous. pocketdentistry.com The synthesis of urethane dimethacrylates from various diisocyanates and hydroxyalkyl methacrylates allowed for the creation of a wide family of monomers with diverse chemical and physico-mechanical properties. pocketdentistry.com For instance, the reaction of diisocyanates with HEMA has been explored to produce adducts that can be used as dental adhesives. njit.edu

A key area of evolution has been the strategic selection of the diisocyanate component to control the properties of the resulting polymer. Diisocyanates can be aliphatic, cycloaliphatic, or aromatic, each imparting different characteristics to the final material. pocketdentistry.com For example, the use of isophorone diisocyanate (IPDI) has been shown to be advantageous in producing low-viscosity prepolymers. evonik.com Furthermore, research has explored the creation of "blocked" isocyanate adducts, where the isocyanate group is temporarily protected and can be de-blocked under specific conditions to initiate a reaction, offering controlled curing mechanisms. njit.edu

Fundamental Contributions of Isophorone Diisocyanate Derivatives to Cross-linked Networks

Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate that plays a crucial role in the synthesis of high-performance cross-linked networks. evonik.com A key feature of IPDI is the differential reactivity of its two isocyanate groups (one primary and one secondary), which allows for high selectivity in reactions with hydroxyl-containing compounds. evonik.com This selectivity is beneficial for creating prepolymers with a low concentration of residual monomeric diisocyanate. evonik.com

The incorporation of IPDI into polymer backbones, such as in this compound, contributes significantly to the properties of the resulting cross-linked network. The cycloaliphatic structure of IPDI imparts good light stability and weather resistance to the final polymer. The urethane linkages formed from the reaction of IPDI provide strong hydrogen bonding capabilities, which can enhance the mechanical properties and durability of the material. pocketdentistry.com

In dental research, HEMA/IPDI, a monomer derived from HEMA and IPDI, has been identified as a promising alternative to traditional monomers like Bis-GMA. pocketdentistry.comnih.gov Polymers derived from HEMA/IPDI have demonstrated lower viscosity, a higher degree of conversion during polymerization, lower water sorption, and improved mechanical properties such as higher modulus and hardness compared to Bis-GMA based polymers. pocketdentistry.comnih.gov The versatility of IPDI also extends to the creation of hybrid materials; for example, it can be used to synthesize heterofunctional monomers containing both isocyanate and trimethoxysilane (B1233946) groups, which can form polysiloxane networks with very high crosslink density and chemical resistance. evonik.com

Detailed Research Findings

Extensive research has been conducted to characterize the properties of this compound and related urethane dimethacrylates. These studies provide valuable data on their synthesis, physical and chemical properties, and performance in various applications.

Synthesis and Properties of this compound:

The synthesis of this compound is typically achieved through the reaction of 2-hydroxyethyl methacrylate (HEMA) and isophorone diisocyanate (IPDI). evitachem.comsmolecule.com The reaction can be carried out in one or two steps. smolecule.com The resulting compound is a viscous liquid, soluble in organic solvents like DMSO and acetone (B3395972), but generally insoluble in water. evitachem.comsmolecule.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

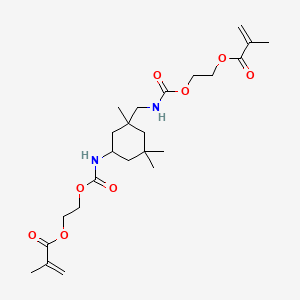

| Chemical Formula | C24H38N2O8 | smolecule.com |

| Appearance | Clear liquid or viscous material | evitachem.com |

| Solubility | Soluble in DMSO and organic solvents like acetone or ethyl acetate; insoluble in water | evitachem.comsmolecule.com |

| Reactivity | Highly reactive due to methacrylate and isocyanate functionalities | evitachem.com |

Comparative Analysis of Urethane Dimethacrylates:

Research has compared the properties of various urethane-dimethacrylate monomers for use in dental restorative materials. A study by Barszczewska-Rybarek et al. investigated homologous series of UDMAs synthesized from different oligoethylene glycols monomethacrylates and diisocyanates. nih.gov The findings highlighted HEMA/IPDI as a particularly promising monomer.

Table 2: Comparative Properties of HEMA/IPDI vs. Bis-GMA

| Property | HEMA/IPDI | Bis-GMA | Source |

|---|---|---|---|

| Viscosity | Lower | Higher | pocketdentistry.comresearchgate.net |

| Degree of Conversion | Higher | Lower | pocketdentistry.comnih.gov |

| Water Sorption | Lower | Higher | pocketdentistry.comnih.gov |

| Flexural Modulus | Higher | Lower | pocketdentistry.comnih.gov |

| Hardness | Higher | Lower | pocketdentistry.comnih.gov |

These findings underscore the advantages of using IPDI-based urethane dimethacrylates for achieving desirable properties in cross-linked polymer networks. The lower viscosity facilitates easier processing, while the higher degree of conversion leads to a more completely cured and stable material. pocketdentistry.comnih.gov The reduced water sorption is particularly beneficial in applications like dental composites, where moisture can degrade the material over time. pocketdentistry.com

Properties

CAS No. |

42405-01-6 |

|---|---|

Molecular Formula |

C24H38N2O8 |

Molecular Weight |

482.574 |

IUPAC Name |

2-Propenoic acid, 2-methyl-, 2-(((((1,3,3-trimethyl-5-(((2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)ethyl ester |

InChI |

InChI=1S/C24H38N2O8/c1-16(2)19(27)31-8-10-33-21(29)25-15-24(7)13-18(12-23(5,6)14-24)26-22(30)34-11-9-32-20(28)17(3)4/h18H,1,3,8-15H2,2,4-7H3,(H,25,29)(H,26,30) |

InChI Key |

JQRKAXLVSDRXNM-UHFFFAOYSA-N |

SMILES |

C=C(C)C(OCCOC(NCC1(C)CC(C)(C)CC(NC(OCCOC(C(C)=C)=O)=O)C1)=O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bis-hema ipdi |

Origin of Product |

United States |

Synthesis and Chemical Modification Pathways of Bis Hema Ipdi

Methodologies for the Preparation of Bis-HEMA IPDI

The preparation of this compound is primarily achieved through a polyaddition reaction, a process where monomers react to form a polymer without the loss of any small molecules. This method is advantageous for producing a well-defined molecular structure.

The synthesis of this compound occurs via a polyaddition reaction, a step-growth polymerization process where monomers with different functional groups react to form macromolecules without generating byproducts. smolecule.com This exothermic reaction involves the formation of urethane (B1682113) linkages between the hydroxyl (-OH) groups of Hydroxyethyl (B10761427) Methacrylate (B99206) (HEMA) and the isocyanate (-NCO) groups of Isophorone (B1672270) Diisocyanate (IPDI). smolecule.com

The fundamental reaction is the formation of a urethane bond when an isocyanate group reacts with an alcohol group: R-NCO + R'-OH → R-NH-CO-OR' smolecule.com

In the specific synthesis of this compound, each of the two isocyanate groups on an IPDI molecule reacts with the hydroxyl group of a HEMA molecule. smolecule.com This creates a difunctional methacrylate monomer, effectively capping both ends of the IPDI core with HEMA units. smolecule.comsmellspedia.comprospecte.ro The reaction progress can be monitored using infrared spectroscopy by observing the disappearance of the characteristic isocyanate stretching band at approximately 2260 cm⁻¹. evitachem.com The formation of the urethane bond is confirmed by the appearance of characteristic infrared absorption peaks at 1531 cm⁻¹ (for the -NH group) and 1714 cm⁻¹ (for the C=O group). smolecule.com

To facilitate and control the rate of the urethane formation reaction, catalytic systems are employed. The most common catalyst for the synthesis of this compound is Dibutyltin (B87310) Dilaurate (DBTDL). smolecule.comevitachem.com This organotin compound is highly effective in promoting the reaction between isocyanates and diols to form polyurethanes. smolecule.com

The use of a catalyst like DBTDL is crucial for several reasons. It significantly increases the reaction rate, allowing for complete conversion in a reasonable timeframe. paint.org More importantly, it can enhance the selectivity of the reaction. In the case of IPDI, which has isocyanate groups of differing reactivity, DBTDL preferentially catalyzes the reaction of the secondary (cycloaliphatic) isocyanate group. researchgate.netscience.gov This selectivity is advantageous for controlling the structure of the resulting prepolymers and minimizing residual monomer content. paint.org Other catalysts, such as bismuth-based catalysts (e.g., K-KAT348), have also been used in similar urethane dimethacrylate syntheses. google.com

Optimizing reaction conditions is critical for maximizing the yield and purity of the this compound monomer. Key parameters that are carefully controlled include reactant stoichiometry, temperature, and reaction time.

A slight excess of Hydroxyethyl Methacrylate is often used, with a typical molar ratio of HEMA to IPDI ranging from 1.30:1 to 2.1:2, to ensure the complete consumption of the more reactive and expensive IPDI. smolecule.comgoogle.com This stoichiometric imbalance helps to minimize the presence of unreacted isocyanate groups in the final product, which could otherwise lead to undesirable side reactions or instability. smolecule.com

The reaction temperature is typically maintained in a range of 50°C to 90°C. smolecule.comevitachem.comgoogle.comktu.lt This temperature range provides a balance between achieving a practical reaction rate and preventing unwanted side reactions or polymerization of the methacrylate groups. smolecule.com The reaction is often carried out under an inert atmosphere, such as nitrogen, to prevent moisture from reacting with the isocyanate groups. evitachem.com

The table below summarizes typical reaction parameters for the synthesis of this compound.

| Parameter | Typical Value/Range | Purpose | Source(s) |

| Reactant Molar Ratio (HEMA:IPDI) | 1.30:1 to 2.1:2 | Ensures complete consumption of IPDI, minimizes residual isocyanate. | smolecule.comgoogle.com |

| Catalyst | Dibutyltin Dilaurate (DBTDL) | Increases reaction rate and enhances selectivity. | smolecule.comevitachem.comgoogle.com |

| Catalyst Concentration | ~0.1 - 0.5 wt% | Provides sufficient catalytic activity. | smolecule.comgoogle.com |

| Reaction Temperature | 50°C - 90°C | Balances reaction rate and prevention of side reactions. | smolecule.comevitachem.comgoogle.comktu.lt |

| Reaction Time | 45 minutes - 7 hours | Allows for complete conversion of reactants. | smolecule.comgoogle.comgoogle.com |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents reaction of isocyanate groups with moisture. | evitachem.com |

Precursor Chemistry and Structural Influence on this compound Monomer

The chemical nature of the precursors, HEMA and IPDI, fundamentally dictates the structure and subsequent reactivity of the this compound monomer.

Hydroxyethyl Methacrylate (HEMA) is a bifunctional monomer that serves as a crucial building block in the synthesis of this compound. sinocurechem.com Its structure contains two key functional groups: a primary hydroxyl (-OH) group and a polymerizable methacrylate group (H₂C=C(CH₃)CO-). smolecule.comsinocurechem.com

The hydroxyl group is the site of reaction with the isocyanate groups of IPDI, enabling the formation of the urethane linkages that form the backbone of the adduct. smolecule.com The methacrylate group, on the other hand, does not participate in the initial urethane formation. Instead, it remains as a reactive terminal group on the synthesized this compound monomer. evitachem.com This methacrylate functionality is essential for the subsequent use of this compound, as it allows the monomer to undergo free-radical polymerization when exposed to initiators like UV light, forming a cross-linked polymer network. evitachem.com The presence of HEMA, therefore, directly imparts the polymerizable nature to the final urethane dimethacrylate monomer.

Isophorone Diisocyanate (IPDI) is a cycloaliphatic diisocyanate that forms the central core of the this compound monomer. A key feature of IPDI is the non-equivalent reactivity of its two isocyanate groups. paint.orgwikipedia.org One isocyanate group is primary (attached to a -CH₂- group), while the other is secondary (attached directly to the cyclohexane ring). wikipedia.org

This structural asymmetry results in a significant difference in their reaction rates, with the primary isocyanate group generally being more reactive than the secondary one in uncatalyzed reactions. wikipedia.org Furthermore, IPDI exists as a mixture of two stereoisomers, cis and trans, typically in a ratio of approximately 75:25 (cis to trans). paint.org While the reactivities of the isomers themselves are similar, the differential reactivity of the NCO groups is a defining characteristic. wikipedia.org

This reactivity difference is highly advantageous in synthesis, as it allows for selective reactions and the creation of prepolymers with low viscosity and a narrow molecular weight distribution. paint.org The choice of catalyst can further influence this selectivity. For instance, amine catalysts tend to accelerate the reaction of the primary isocyanate group, whereas organotin catalysts like DBTDL enhance the reactivity of the secondary isocyanate group. researchgate.net This controlled reactivity is essential for producing a consistent monomer product. paint.org

The table below highlights the key characteristics of IPDI's isocyanate groups.

| Isocyanate Group | Position | Relative Reactivity (Uncatalyzed) | Source(s) |

| Primary | Aliphatic (-CH₂-NCO) | More Reactive | wikipedia.org |

| Secondary | Cycloaliphatic (Cyclohexyl-NCO) | Less Reactive | wikipedia.org |

Advanced Synthetic Approaches and Analogous Compounds

The versatility of urethane dimethacrylates (UDMAs) in polymer chemistry, particularly in biomedical applications, has driven research into advanced synthetic methodologies. These efforts aim to create novel monomers with precisely controlled properties, leading to polymers with tailored performance characteristics. This section explores the synthesis of this compound derivatives designed for specific polymerization behaviors and provides a comparative analysis of synthetic strategies for other relevant UDMA compounds.

Exploration of this compound Derivatives for Tailored Polymerization Behavior

This compound, formed from the reaction of isophorone diisocyanate (IPDI) with 2-hydroxyethyl methacrylate (HEMA), serves as a foundational molecule for the development of advanced polymer networks. Researchers have explored various derivatives to fine-tune polymerization kinetics, enhance mechanical properties, and improve biocompatibility.

Another strategy focuses on modifying the hydrophilicity of the UDMA monomer to control water sorption and solubility in the resulting polymer, which is crucial for applications like dental resins. New aliphatic and aromatic urethane dimethacrylate monomers have been synthesized with pendant hydrophobic groups, such as phenyl methoxy or ethyl substituents. nih.gov These modifications have been shown to significantly reduce water uptake in the cured polymer. nih.gov For example, composite polymers containing pendant ethyl and phenyl methoxy groups exhibited a reduction in water uptake of nearly 30% and 40%, respectively, compared to a standard UDMA. nih.gov

Furthermore, research has been conducted on synthesizing novel UDMA monomers from alternative diisocyanates and oligoethylene glycol monomethacrylates to create materials with a wide range of physicochemical and mechanical properties. researchgate.net By systematically varying the diisocyanate core (aliphatic, cycloaliphatic, or aromatic) and the length of the oligoethylene glycol side chains, researchers can tailor properties such as viscosity, degree of conversion, polymerization shrinkage, and flexural strength of the resulting polymers. researchgate.net For example, a study comparing various UDMA monomers found that HEMA/IPDI was a particularly promising monomer, exhibiting lower viscosity and a higher degree of conversion, while its polymer had lower water sorption and higher modulus and hardness compared to Bis-GMA. researchgate.net

The table below summarizes the impact of different synthetic modifications on the properties of UDMA-based polymers.

| Modification Strategy | Key Reactants | Targeted Property Improvement | Resulting Polymer Characteristics |

| Introduction of Antibacterial Moieties | Diisocyanate (e.g., IPDI), functionalized methacrylate with tertiary amine, alkyl halide | Antibacterial efficacy | Reduced secondary caries in dental applications |

| Incorporation of Hydrophobic Groups | Diisocyanate, methacrylate with pendant phenyl methoxy or ethyl groups | Reduced water sorption and solubility | Enhanced durability and stability of the polymer matrix nih.gov |

| Variation of Diisocyanate and Glycol Moieties | Various diisocyanates (e.g., HMDI, TMDI, IPDI, CHMDI, TDI, MDI), oligoethylene glycol monomethacrylates | Tailored physicochemical and mechanical properties | Optimized viscosity, degree of conversion, and mechanical strength researchgate.net |

Comparative Synthesis Strategies of Other Urethane Dimethacrylates (UDMA)

The synthesis of UDMAs generally follows the addition reaction of a diisocyanate with a hydroxyalkyl methacrylate. However, the specific choice of reactants, catalyst, and reaction conditions can significantly influence the final product's purity, viscosity, and performance.

A common synthetic route for UDMAs involves the reaction of a diisocyanate, such as 2,4,4-trimethylhexamethylene diisocyanate (TMDI) or 1,3-bis(1-isocyanato-1-methylethyl)benzene (MEBDI), with a hydroxy-functionalized methacrylate like HEMA or its oligoethylene glycol analogues (e.g., DEGMMA, TEGMMA). mdpi.comnih.gov The reaction is typically carried out in a solvent like acetone (B3395972) and often utilizes a catalyst to facilitate the urethane linkage formation. researchgate.net Dibutyltin dilaurate (DBTDL) is a commonly used catalyst in these syntheses. researchgate.net

The choice of diisocyanate is a critical factor in determining the properties of the resulting UDMA. Aliphatic diisocyanates like hexamethylene diisocyanate (HMDI) and TMDI generally lead to more flexible polymer backbones, while cycloaliphatic diisocyanates like IPDI and 4,4'-methylenebis(cyclohexyl isocyanate) (CHMDI) can impart greater rigidity. researchgate.net Aromatic diisocyanates such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) can further increase rigidity and enhance mechanical properties, though they may be more prone to discoloration. researchgate.net

The following table provides a comparative overview of different synthesis strategies for various UDMA monomers.

| Diisocyanate | Methacrylate Precursor | Catalyst | Solvent | Key Features of Synthesis |

| 2,4,4-trimethylhexamethylene diisocyanate (TMDI) | N,N-(2-Hydroxyethyl)methylaminoethyl Methacrylate (HAMA) derivative | - | - | Multi-step synthesis involving transesterification and N-alkylation prior to reaction with diisocyanate. mdpi.com |

| 1,3-bis(1-isocyanato-1-methylethyl)benzene (MEBDI) | HEMA, DEGMMA, TEGMMA | - | - | Synthesis of a series of urethane-dimethacrylates with varying oligoethylene glycol chain lengths. nih.gov |

| Isophorone diisocyanate (IPDI) | HEMA | - | Acetone | Used to synthesize antibacterial monomers by reacting with a pre-functionalized methacrylate. researchgate.net |

| Hexamethylene diisocyanate (HMDI) | HEMA | Tin catalyst | - | Synthesis of a UDMA resin for dental bonding agents. researchgate.net |

Polymerization Kinetics and Mechanisms of Bis Hema Ipdi Systems

Free Radical Polymerization of Bis-HEMA IPDI Monomers

Free radical polymerization is a common method for curing this compound systems. evitachem.com This chain reaction process involves initiation, propagation, and termination steps, leading to the formation of a three-dimensional polymer network. mdpi.com

Initiation Mechanisms (e.g., Photoinitiation, Thermal Initiation)

The polymerization of this compound is initiated by the generation of free radicals. evitachem.com These reactive species can be produced through photoinitiation or thermal initiation. evitachem.comsmolecule.com

Photoinitiation: This method utilizes photoinitiators that absorb ultraviolet (UV) or visible light to generate free radicals. rsc.orgitu.edu.tr Upon irradiation, the photoinitiator molecule undergoes a cleavage reaction, forming two radical fragments. rsc.org These radicals then attack the methacrylate (B99206) double bonds of the this compound monomers, initiating the polymerization chain reaction. evitachem.comrsc.org Common photoinitiator systems include camphorquinone (B77051) (CQ) combined with an amine co-initiator, or phosphine (B1218219) oxide derivatives like TPO and BAPO. mdpi.comnih.gov The choice of photoinitiator can significantly influence the polymerization rate and the degree of conversion. nih.govnih.gov

Thermal Initiation: Heat can also be used to initiate the polymerization of this compound. smolecule.com Thermal initiators, such as peroxides or azo compounds, decompose at elevated temperatures to produce free radicals. These radicals then initiate the polymerization process in a similar manner to photoinitiation. The rate of thermal initiation is dependent on the temperature and the specific initiator used. scielo.br

Propagation and Chain Growth Dynamics

Once initiated, the polymer chain grows through the propagation step. evitachem.com The initial radical adds to the double bond of a this compound monomer, creating a new, larger radical. This new radical then reacts with another monomer, and the process repeats, leading to the rapid formation of long polymer chains. rsc.org

The kinetics of propagation are influenced by several factors, including monomer viscosity and the presence of hydrogen bonding. mdpi.com this compound, being a urethane (B1682113) dimethacrylate, can form strong hydrogen bonds, which can pre-associate the monomer molecules and potentially accelerate the polymerization process. mdpi.commdpi.com However, as the polymerization proceeds, the viscosity of the system increases dramatically. This phenomenon, known as the gel effect or autoacceleration, occurs because the growing polymer chains become entangled, reducing the mobility of the macroradicals and hindering termination reactions. acs.org This leads to a significant increase in the polymerization rate. mdpi.com

Termination Reactions within this compound Networks

Termination of the growing polymer chains can occur through several mechanisms, primarily combination or disproportionation. rsc.org In combination, two growing radical chains react to form a single, non-reactive polymer chain. In disproportionation, a hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end.

Within the highly crosslinked network of polymerized this compound, termination becomes diffusion-controlled. core.ac.ukmdpi.com As the network forms and viscosity increases, the large macroradicals have limited mobility, making it difficult for them to encounter each other and terminate. mdpi.com This leads to a state of "trapped" radicals within the polymer matrix, resulting in incomplete conversion of the methacrylate groups. core.ac.uk

Photopolymerization Studies of this compound

Photopolymerization is a widely used technique for curing this compound-based materials, particularly in applications like dental resins and nail coatings, due to its rapid cure times at ambient temperatures. smolecule.comgoogle.com

Influence of Photoinitiator Systems on Polymerization Efficacy

The choice of photoinitiator system is critical for the efficacy of this compound photopolymerization. nih.gov Different photoinitiators exhibit varying absorption spectra, quantum yields, and initiation efficiencies, all of which impact the polymerization kinetics and the final properties of the polymer network. mdpi.com

For instance, systems based on camphorquinone (CQ) and an amine co-initiator are common, but alternative photoinitiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) have been shown to offer different kinetic profiles. nih.gov Studies have shown that BAPO can lead to higher degrees of conversion and faster polymerization rates compared to CQ-based systems for certain dimethacrylate resins. nih.gov The concentration of the photoinitiator also plays a crucial role; higher concentrations can lead to a faster reaction rate but may also result in lower final conversion due to rapid vitrification of the system. mdpi.com

Below is a table summarizing the effects of different photoinitiator systems on the polymerization of dimethacrylate resins, which can be analogous to this compound systems.

| Photoinitiator System | Relative Polymerization Rate (Rpmax) | Final Degree of Conversion (DC) | Observations |

| CQ/EDMAB | Moderate | Moderate | A common and effective system for dental resins. nih.gov |

| TPO | High | High | Can lead to higher conversion and faster rates than CQ systems. nih.gov |

| BAPO | Very High | Very High | Often shows the highest polymerization rates and conversion among common photoinitiators. nih.gov |

This table is a generalized representation based on findings for dimethacrylate resins and may vary for specific this compound formulations.

Real-time Monitoring Techniques for Polymerization Kinetics (e.g., FTIR-ATR)

To understand the complex kinetics of this compound photopolymerization, real-time monitoring techniques are essential. Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) is a powerful tool for this purpose. mdpi.comyoutube.com

This technique allows for the continuous measurement of the concentration of methacrylate double bonds (C=C) as the polymerization reaction proceeds. youtube.com The decrease in the intensity of the infrared absorption band corresponding to the C=C bond (typically around 1635 cm⁻¹) is directly proportional to the degree of conversion of the monomer into polymer. science.gov By collecting spectra at regular intervals during UV or light exposure, a kinetic profile of the polymerization can be generated, showing the degree of conversion as a function of time. youtube.com This data provides valuable insights into the polymerization rate, the onset of autoacceleration, and the final conversion achieved. mdpi.com

The table below illustrates typical data that can be obtained from a real-time FTIR-ATR experiment for the photopolymerization of a dimethacrylate system.

| Time (seconds) | C=C Peak Area (arbitrary units) | Degree of Conversion (%) |

| 0 | 1.00 | 0 |

| 10 | 0.75 | 25 |

| 20 | 0.50 | 50 |

| 30 | 0.35 | 65 |

| 40 | 0.30 | 70 |

| 60 | 0.28 | 72 |

This table presents illustrative data to demonstrate the principle of real-time FTIR-ATR monitoring.

Effect of Irradiation Parameters on Network Formation

The formation of the polymer network from this compound systems, particularly in applications like dental resins, is critically dependent on irradiation parameters. These parameters, including light intensity, exposure time, and the distance of the light source, significantly influence the polymerization process and the final properties of the cured material. mdpi.comresearchgate.net

The depth of cure, a crucial factor in forming a uniform network, is directly related to the irradiation conditions. researchgate.net A semi-logarithmic relationship exists between the cure depth (Cd) and the maximum exposure (EMax), which can be plotted as a "working curve". googleapis.com This relationship helps in determining the energy required to sufficiently cure the resin at a specific depth. googleapis.com

Inadequate polymerization can occur if the light intensity is too low or the distance from the light source is too great. mdpi.comresearchgate.net For instance, studies on resin-based composites have shown that low light intensities (e.g., 300-650 mW/cm²) at a distance of 8 mm for 20 seconds can result in insufficient polymerization of a 2mm-thick layer. mdpi.com A bottom-to-top hardness ratio of 80% or higher is generally considered indicative of an adequate depth of cure. mdpi.com While increasing the exposure time can compensate for lower intensity to some extent, both intensity and time are critical variables. mdpi.comresearchgate.net

High-intensity curing lights can accelerate the polymerization reaction rate, which may negatively affect the integrity of interfaces, for example, in dental restorations. nih.gov A slower reaction, achieved with lower light intensity, allows for better stress moderation as the material sets. nih.gov However, the ultimate polymerization shrinkage appears to be independent of the light intensity, suggesting that the final degree of conversion can be similar under different intensity conditions, provided the total energy delivered is sufficient. nih.gov

The temperature within the resin also increases during polymerization, and this temperature rise is significantly influenced by light intensity and distance. mdpi.com Higher intensity and closer proximity of the light source lead to a greater temperature increase. mdpi.com

Table 1: Effect of Curing Protocol on Material Properties This table presents illustrative data based on findings for resin-based composites, demonstrating the impact of irradiation parameters.

| Curing Protocol (Intensity/Distance/Time) | Hardness Ratio (HR) (%) | Temperature Rise (°C) | Polymerization Adequacy |

| 300 mW/cm² / 8 mm / 20 s | 69.56 | 6.62 | Inadequate |

| 650 mW/cm² / 8 mm / 20 s | 74.60 | - | Inadequate |

| 650 mW/cm² / 0 mm / 40 s | 99.32 | - | Adequate |

| 1100 mW/cm² / 0 mm / 40 s | - | 18.12 | Adequate |

| Data derived from studies on conventional resin-based composites. mdpi.com |

Crosslinking Phenomena in this compound Polymerization

The polymerization of this compound, a urethane dimethacrylate, results in a rigid and highly cross-linked polymer matrix. pocketdentistry.com This process is typically a free-radical chain polymerization initiated by light (photopolymerization). evitachem.commdpi.com The resulting network structure is responsible for the material's mechanical strength and stability. evitachem.comnmranalyzer.com In this compound systems, two types of crosslinks are formed: permanent, covalent chemical crosslinks and reversible, physical crosslinks. researchgate.netnih.gov

Formation of Three-Dimensional Network Structures

The formation of a three-dimensional (3D) network in this compound polymerization occurs through a standard free-radical mechanism. evitachem.com The process can be broken down into three main stages:

Initiation: The process begins with the activation of a photoinitiator (like camphorquinone in dental systems) by UV/VIS light, which generates free radicals. pocketdentistry.comevitachem.com These radicals then react with the methacrylate double bonds present in the HEMA portion of the this compound molecule. evitachem.com

Propagation: The newly formed radical on the monomer molecule reacts with other this compound monomers, propagating the polymer chain. evitachem.com

Cross-linking: As the polymer chains grow, they are connected by the bifunctional nature of the this compound monomer. The methacrylate group at each end of the monomer can participate in different growing chains, creating covalent bonds that link them together. evitachem.com This process leads to the formation of a dense, 3D network structure that enhances the material's mechanical strength and durability. evitachem.com

The structure of the monomer itself influences the resulting network. The isophorone (B1672270) diisocyanate (IPDI) core provides a specific spatial arrangement that affects the final polymer architecture. evitachem.com The polymerization of these multifunctional monomers leads to the formation of heterogeneous morphologies, often described as being composed of highly crosslinked microgel agglomerates within a less crosslinked matrix. nih.govmdpi.com

Quantification of Crosslink Density in this compound Polymers

Crosslink density is a critical parameter that defines the number of crosslinks within a unit volume of the polymer and strongly influences its mechanical and physical properties. nmranalyzer.comtainstruments.com Several methods can be employed to quantify the chemical crosslink density in polymers like those derived from this compound.

Calculation from Degree of Conversion: One common approach is to calculate the crosslink density (q) based on the degree of conversion (DC) of the methacrylate double bonds. The theoretical crosslink density can be considered as the initial concentration of double bonds (XDB) in the monomer. core.ac.uk The actual crosslink density is then determined by the fraction of these bonds that have reacted. core.ac.uk

The formula is: q = XDB * DC core.ac.uk

XDB is calculated from the monomer's molecular weight. core.ac.uk

Swelling Method: This technique involves immersing a polymer sample in a suitable solvent. nmranalyzer.comjordilabs.com The extent of swelling is inversely related to the crosslink density; a more densely crosslinked network restricts solvent penetration and swells less. nmranalyzer.com The crosslink density can be calculated from the swollen volume or weight using the Flory-Rehner equation. nmranalyzer.comscielo.br This method, while widely used, can be time-consuming and the results depend on the solvent chosen. scielo.br

Dynamic Mechanical Analysis (DMA) and Rheology: These techniques measure the viscoelastic properties of the material. tainstruments.com For an unfilled thermoset polymer, the crosslink density can be calculated from the storage modulus (G' or E') measured in the rubbery plateau region, which is the flat region of the modulus curve above the glass transition temperature (Tg). tainstruments.com Dynamic shear tests can distinguish between physical and chemical crosslinks. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-field NMR is a non-destructive technique that can determine crosslink density by measuring the mobility of polymer chains. nmranalyzer.comjkxtac.com The T2 relaxation time reflects the degree of freedom of different chain types (crosslinked chains, dangling chains, free chains), allowing for the quantification of the crosslink network. jkxtac.com

Table 2: Crosslink Density and Related Properties for HEMA/IPDI Homopolymer This table compiles data from studies on urethane-dimethacrylate systems to illustrate typical values.

| Property | Value | Reference |

| Monomer Molecular Weight (MW) | 482.5 g/mol | core.ac.uk |

| Concentration of Double Bonds (XDB) | 4.15 mol/kg | core.ac.uk |

| Degree of Conversion (DC) | 0.52 (52%) | core.ac.ukresearchgate.net |

| Calculated Crosslink Density (q) | 2.14 mol/kg | core.ac.uk |

| Flexural Modulus | 4406 MPa | mdpi.comresearchgate.net |

| Impact Strength | 3.1 kJ/m² | mdpi.comresearchgate.net |

Mechanisms of Physical Crosslinking via Hydrogen Bonding in Urethane Dimethacrylates

The urethane linkages (-NH-COO-) within the polymer backbone, derived from the IPDI component, are key to this phenomenon. pocketdentistry.com The hydrogen atom on the nitrogen (the proton donor) can form a hydrogen bond with an electronegative atom, such as the carbonyl oxygen (the proton acceptor) in another urethane group or an ester group. researchgate.netnih.gov

While strong, the hydrogen bonds in urethane systems (e.g., NH···O) are generally considered weaker than those formed by hydroxyl groups (-OH), such as in Bis-GMA (O-H···O). researchgate.netnih.govnist.gov Nonetheless, the urethane hydrogen bonds are sufficiently strong to improve the durability and mechanical properties of the resulting polymer network. pocketdentistry.commdpi.com The formation of these physical crosslinks is a significant factor contributing to the performance of this compound-based materials. nist.govnih.gov

Table 3: Comparison of Hydrogen Bond Types in Dimethacrylates

| Monomer Type | Hydrogen Bond Donor Group | Hydrogen Bond Type | Relative Strength | Reference |

| This compound (UDMA-type) | Urethane (-NH) | NH···O, NH···N | Weaker | researchgate.netnih.gov |

| Bis-GMA | Hydroxyl (-OH) | O-H···O | Stronger | researchgate.netnih.gov |

| TEGDMA | None | None (can act as acceptor) | N/A | nih.gov |

Polymer Network Architecture and Supramolecular Organization

Elucidation of Polymer Network Structural Heterogeneity

The polymerization of dimethacrylate monomers is characterized by the formation of a heterogeneous structure. core.ac.ukmdpi.com This heterogeneity arises from the complex polymerization kinetics, which include autoacceleration and autodeceleration, leading to a non-uniform distribution of crosslinks. core.ac.uk

A key feature of the structural heterogeneity in Bis-HEMA IPDI and similar dimethacrylate polymer networks is the formation of microgel agglomerates. core.ac.ukmdpi.com During polymerization, highly crosslinked regions, known as microgels, form and subsequently agglomerate into larger clusters. core.ac.uk These densely packed microgel domains are embedded within a less crosslinked matrix, creating a distinct nodular morphology. mdpi.comhueuni.edu.vnmdpi.com The size and distribution of these microgel agglomerates are critical factors influencing the mechanical performance of the final polymer. core.ac.ukmdpi.com For instance, both this compound and Bis-GMA organize into microgel agglomerates of similar sizes during polymerization. mdpi.com However, the impact resistance of these materials can differ significantly, suggesting that the nature of the bonds holding these agglomerates together is of paramount importance. mdpi.com

The chemical structure of the monomer unit is a primary determinant of the resulting polymer network morphology. core.ac.ukmdpi.com Factors such as the monomer's size, stiffness, and the presence of specific functional groups dictate the polymerization process and the final network architecture. mdpi.com

The table below presents a comparison of properties for different dimethacrylate monomers, highlighting the influence of their chemical structure.

| Monomer | Molecular Weight ( g/mol ) | Viscosity (Pa·s) | Concentration of Double Bonds (XDB) (mol/kg) | Degree of Conversion (DC) (Homopolymer) (%) |

| This compound | 482.5 | 12 | 4.15 | 48 |

| Bis-GMA | 512.6 | 1200 | 3.90 | 40 |

| TEGDMA | 286.3 | 0.011 | 6.98 | 55 |

Data compiled from multiple sources. core.ac.ukmdpi.comresearchgate.net

Molecular Interactions within this compound Polymer Networks

The urethane (B1682113) linkages (-NH-COO-) inherent to the this compound structure are pivotal sites for intermolecular hydrogen bonding. mdpi.commdpi.comacs.org The N-H group acts as a proton donor, while the carbonyl oxygen (C=O) serves as a proton acceptor, leading to the formation of N-H···O=C hydrogen bonds. mdpi.compoliuretanos.com.br Spectroscopic analyses have shown that a significant portion of the N-H groups in urethane systems are involved in hydrogen bonding. poliuretanos.com.br In addition to self-association between urethane groups, hydrogen bonds can also form between the urethane N-H and the ester carbonyl groups from the methacrylate (B99206) portion of the monomer. poliuretanos.com.br The strength of these hydrogen bonds is a critical factor in the material's properties. mdpi.com

The hydrogen bonds formed by the urethane groups act as physical crosslinks, enhancing the cohesive energy of the polymer network. poliuretanos.com.brmdpi.com These interactions contribute to the material's stiffness and strength by creating a more interconnected and rigid structure. mdpi.comacs.org The presence of these reversible physical crosslinks allows for energy dissipation under stress, which can improve the material's toughness. rsc.org However, the hydrogen bonds in urethane systems (N-H···O) are generally considered to be of moderate strength compared to other types, such as the O-H···O bonds found in polymers like poly(Bis-GMA). mdpi.com This difference in hydrogen bond strength can explain why, despite having a heterogeneous microgel structure, poly(Bis-GMA) can exhibit higher impact resistance than poly(this compound). mdpi.com The stronger hydrogen bonds in poly(Bis-GMA) are more effective at holding the microgel agglomerates together, thus withstanding higher impact energies. mdpi.comresearchgate.net

The table below outlines the types of hydrogen bonds and their relative energies, which influence the properties of dimethacrylate polymers.

| Hydrogen Bond Type | Donor | Acceptor | Relative Energy |

| Urethane-Urethane | N-H | C=O (Urethane) | Moderate |

| Urethane-Ester | N-H | C=O (Ester) | Moderate |

| Hydroxyl-Hydroxyl | O-H | O-H | Strong |

Topo-structural Evolution During Polymerization

The development of the polymer network structure is a dynamic process that evolves throughout the polymerization reaction. Initially, the reaction of monomers leads to the formation of small, branched polymers. As the reaction progresses, these structures grow and crosslink, leading to a rapid increase in viscosity and the onset of autoacceleration, also known as the gel effect. acs.org This is the stage where the highly crosslinked microgel particles begin to form. hueuni.edu.vn

Further polymerization leads to the growth and agglomeration of these microgels. core.ac.uk Finally, the polymerization slows down as mobility becomes restricted, a stage known as vitrification. researchgate.net At this point, the final network structure, with its characteristic heterogeneity of dense microgel agglomerates within a less crosslinked matrix, is largely established. hueuni.edu.vnresearchgate.net The evolution of this topo-structural landscape is directly influenced by the initial monomer composition and the reaction conditions. core.ac.ukmdpi.com

Investigating the Degree of Conversion in this compound Systems

The degree of conversion (DC) is a crucial parameter for evaluating the polymerization efficiency of dental resins, as it influences the material's mechanical behavior. researchgate.net Research indicates that this compound, when compared to the commonly used Bis-GMA, can produce homopolymer networks with a higher degree of conversion. mdpi.com Specifically, one study found the DC of a this compound homopolymer to be higher than that of a Bis-GMA homopolymer, which was reported to be 40%. researchgate.netmdpi.com This lower DC in Bis-GMA is attributed to the monomer's low elasticity and mobility due to its long, spacious structure and strong intermolecular hydrogen bonds that increase viscosity. mdpi.com

However, the cycloaliphatic IPDI core in this compound introduces a high molecular stiffness, which can also result in a relatively low DC in its homopolymer form. researchgate.net Despite this, HEMA/IPDI has been identified as a promising alternative monomer because it exhibits a higher degree of conversion compared to Bis-GMA. pocketdentistry.comnih.gov

The introduction of a reactive diluent, such as Triethylene glycol dimethacrylate (TEGDMA), has been shown to significantly increase the degree of conversion in copolymer systems. researchgate.net For instance, copolymers of this compound and TEGDMA demonstrate higher DC values than their respective homopolymers. researchgate.netmdpi.com This increase is associated with a reduction in resin viscosity and an increase in molecular mobility. researchgate.net As the concentration of TEGDMA increases in copolymers with this compound, the degree of conversion also increases. researchgate.net

It is important to note that the method used to measure DC can influence the results, particularly for monomers with greater stiffness. researchgate.net

Table 1: Degree of Conversion (DC) in Various Polymer Systems

| Polymer System | Composition (wt%) | Degree of Conversion (DC) (%) | Key Observations | Source |

| Homopolymers | ||||

| Bis-GMA | 100 | 40 | Lowest DC among compared homopolymers due to low monomer mobility. | researchgate.netmdpi.com |

| HEMA/IPDI | 100 | >40 | Higher DC than Bis-GMA homopolymer. | mdpi.com |

| TEGDMA | 100 | Higher than Bis-GMA | More elastic than HEMA/IPDI homopolymer. | mdpi.com |

| Copolymers | ||||

| HEMA/IPDI–TEGDMA | 80:20 | Higher than homopolymers | DC increases with TEGDMA content. | researchgate.netmdpi.comresearchgate.net |

| HEMA/IPDI–TEGDMA | 60:40 | Higher than 80:20 formulation | Demonstrates the positive effect of the reactive diluent on conversion. | researchgate.netmdpi.comresearchgate.net |

| Bis-GMA–TEGDMA | 80:20 | Higher than homopolymers | DC increases with TEGDMA content. | researchgate.netmdpi.com |

| Bis-GMA–TEGDMA | 60:40 | Higher than 80:20 formulation | Shows a similar trend to the HEMA/IPDI system. | researchgate.netmdpi.com |

Correlation Between Monomer Conversion and Network Formation Progression

The progression of monomer conversion is directly linked to the formation and structural characteristics of the resulting polymer network. The polymerization of multifunctional monomers like this compound leads to the creation of a rigid, highly cross-linked polymer matrix. pocketdentistry.com The degree of conversion is a critical factor that dictates the crosslink density and, consequently, the physico-mechanical properties of the final network. mdpi.comresearchgate.net

Studies comparing HEMA/IPDI with Bis-GMA have shown that the former can create a network with a higher crosslink density. mdpi.com This is a result of both a higher concentration of double bonds in the monomer and a higher degree of conversion achieved during polymerization. mdpi.com Even though both monomers form strong hydrogen bonds, the resulting network properties can differ. For example, the impact strength of a Bis-GMA homopolymer was found to be twice as high as that of a HEMA/IPDI homopolymer, a behavior not directly attributed to the degree of conversion but possibly to other structural factors. mdpi.com

The addition of a reactive diluent like TEGDMA not only enhances the degree of conversion but also influences the final network properties. In copolymers of HEMA/IPDI and TEGDMA, an increase in elasticity was observed despite the increase in DC. mdpi.com This is because the TEGDMA homopolymer is inherently more elastic than the HEMA/IPDI homopolymer. mdpi.com Consequently, increasing the TEGDMA content leads to a decrease in the flexural modulus and an increase in the flexural strength of the copolymer network. mdpi.com This demonstrates that while a higher DC generally leads to a more robust network, the chemical nature of the comonomers plays a crucial role in tailoring the specific mechanical characteristics of the polymer.

Interactions and Co Polymerization of Bis Hema Ipdi with Allied Monomers

Synergistic Effects in Binary and Ternary Bis-HEMA IPDI Formulations

The combination of this compound with other dimethacrylates in binary and ternary systems can result in polymer networks with enhanced characteristics compared to the individual homopolymers. nih.gov These synergistic effects are often attributed to improved polymerization kinetics, altered network structures, and modified intermolecular interactions.

Co-polymerization with Bisphenol A Glycidyl Dimethacrylate (Bis-GMA)

Bis-GMA is a widely used high-molecular-weight monomer in dental composites, known for its low polymerization shrinkage and high modulus. mdpi.commdpi.com However, its high viscosity necessitates the use of diluents. mdpi.comsemanticscholar.org Co-polymerizing this compound with Bis-GMA can address some of the limitations of Bis-GMA-based systems. Research has shown that incorporating this compound, which has a lower viscosity than Bis-GMA, can improve the handling properties of the resin mixture. mdpi.compocketdentistry.com

Integration with Triethylene Glycol Dimethacrylate (TEGDMA) as a Reactive Diluent

TEGDMA is a low-viscosity reactive diluent commonly added to dimethacrylate resin formulations to reduce viscosity and enhance monomer conversion. mdpi.comsemanticscholar.org When integrated into this compound formulations, TEGDMA plays a crucial role in modulating the properties of the resulting polymer network.

Studies have demonstrated that the addition of TEGDMA to this compound systems leads to a significant increase in the degree of conversion. mdpi.comresearchgate.net This is attributed to the increased mobility of the reacting species in the less viscous monomer mixture. The copolymerization of this compound with TEGDMA has been shown to improve the degree of conversion more effectively than in Bis-GMA/TEGDMA systems. mdpi.com

The mechanical properties of this compound/TEGDMA copolymers are also influenced by the monomer ratio. For instance, increasing the TEGDMA content in HEMA/IPDI–TEGDMA copolymers has been observed to increase the flexural strength. mdpi.com Conversely, the flexural modulus of these copolymers tends to decrease with a higher TEGDMA fraction, indicating an increase in elasticity. mdpi.com This allows for the fine-tuning of the mechanical response of the material by adjusting the this compound to TEGDMA ratio.

Table 1: Effect of TEGDMA content on the mechanical properties of HEMA/IPDI-TEGDMA copolymers

| Property | HEMA/IPDI Homopolymer | HEMA/IPDI–TEGDMA (80:20) | HEMA/IPDI–TEGDMA (60:40) |

| Flexural Strength (MPa) | 85 | 90 | 102 |

| Flexural Modulus (MPa) | 4406 | 4283 | - |

| Degree of Conversion (%) | 48 | - | - |

Data sourced from a comparative study on dimethacrylate polymer networks. mdpi.com

Formulation Dynamics with Other Urethane (B1682113) Dimethacrylates (UDMA)

This compound belongs to the broader class of urethane dimethacrylates (UDMA), which are valued for their toughness and flexibility. nih.gov Formulations combining this compound with other UDMA monomers can be designed to achieve a specific balance of properties. The chemical structure of the diisocyanate and the polyol components of the UDMA monomers significantly influences their viscosity, reactivity, and the final properties of the polymer network. pocketdentistry.comnih.gov

Research has explored various UDMA monomers as alternatives or additions to traditional dental resin systems. mdpi.compocketdentistry.com For example, a study comparing different UDMA-based copolymers with a standard HEMA/TMDI–Bis-GMA–TEGDMA formulation found that a copolymer containing a UDMA with a diethylene glycol monomethacrylate wing and an isophorone (B1672270) core (DEGMMA/IPDI) exhibited improved degree of conversion and mechanical properties. mdpi.com This highlights the potential for creating advanced materials by strategically blending different UDMA structures, including this compound, to optimize performance. The presence of urethane linkages in these formulations can form strong hydrogen bonds, which contributes to the durability of the resulting polymer matrix. mdpi.com

Impact of Monomer Ratio on Polymerization and Network Characteristics

The ratio of this compound to its co-monomers is a critical factor that dictates the polymerization process and the final architecture of the polymer network. By carefully controlling these ratios, it is possible to engineer materials with tailored properties.

Optimization of Monomer Blends for Desired Network Formation

The optimization of monomer blends is essential for achieving a polymer network with the desired combination of mechanical strength, flexibility, and conversion. In blends of this compound and TEGDMA, the ratio of the two components directly affects the network's characteristics. As seen in the HEMA/IPDI-TEGDMA system, increasing the proportion of the reactive diluent TEGDMA can enhance flexural strength while reducing the modulus, offering a pathway to less brittle materials. mdpi.com

The goal of optimization is often to find a "sweet spot" that balances competing properties. For instance, while high concentrations of reactive diluents can improve the degree of conversion, they might also lead to increased polymerization shrinkage, a critical consideration in applications like dental fillings. pocketdentistry.com Therefore, the optimization process involves a comprehensive evaluation of various properties as a function of the monomer blend composition. Research indicates that the copolymerization of dimethacrylates with hydrogen bond proton donors (like UDMA and Bis-GMA) with those having only proton acceptors (like TEGDMA) generally improves the degree of conversion. mdpi.com

Phase Behavior and Miscibility in Multi-component Systems

In multi-component monomer systems, the miscibility of the components is crucial for forming a homogeneous polymer network. mdpi.com Poor miscibility can lead to phase separation, where distinct domains enriched in one of the components are formed. researchgate.net This phase separation can occur during polymerization, a phenomenon known as polymerization-induced phase separation. acs.org

The resulting morphology, whether homogeneous or phase-separated, has a profound impact on the material's properties. For instance, in some systems, a co-continuous morphology, where two distinct phases are interpenetrating, can lead to a unique combination of properties. uni-koeln.de The miscibility of this compound with other monomers like Bis-GMA and TEGDMA is influenced by their chemical structures and the interactions between them, such as hydrogen bonding. mdpi.com The presence of different functional groups and the flexibility of the monomer backbones play a significant role in determining the phase behavior of the mixture before and during polymerization. mdpi.com Research on similar multi-component hydrogel systems has shown that the degree of phase separation can affect properties like oxygen permeability. researchgate.net Understanding and controlling the phase behavior is therefore a key aspect of designing high-performance polymer networks based on this compound.

Interfacial Interactions within Filled this compound Composites

Role of this compound in Organic-Inorganic Coupling Mechanisms

The adhesion between the hydrophilic inorganic filler and the hydrophobic organic polymer matrix is a fundamental challenge in composite science. While dedicated coupling agents, such as silanes, are frequently employed to bridge this gap, the intrinsic chemical functionalities of the this compound monomer itself contribute significantly to interfacial adhesion. taylor.edurevmaterialeplastice.ro These interactions can be a combination of secondary forces and potential primary chemical bonds.

The structure of this compound contains urethane linkages (-NH-COO-), hydroxyl groups (-OH), and methacrylate (B99206) groups (C=C). These functional groups can engage in interactions with the surfaces of common inorganic fillers like silica (B1680970) (SiO2) or glass, which are typically rich in surface hydroxyl (-OH) groups.

Key coupling mechanisms involving this compound include:

Hydrogen Bonding : The nitrogen-hydrogen (N-H) and carbonyl (C=O) groups within the urethane linkage are capable of acting as hydrogen bond donors and acceptors, respectively. These can form strong hydrogen bonds with the hydroxyl groups on the filler surface. This physical cross-linking contributes to the adhesion between the matrix and the filler, creating a stable interphase. mdpi.com

Polar and Dipole-Dipole Interactions : The polarity of the urethane and hydroxyl groups facilitates strong adhesive forces with the polar surface of inorganic fillers. iupac.org

Covalent Bonding : Although less common without specific surface functionalization of the filler, the methacrylate groups of this compound offer sites for covalent linkage. If a filler is treated with a silane (B1218182) coupling agent that also possesses a methacrylate group (e.g., 3-methacryloxypropyltrimethoxysilane), the this compound can co-polymerize with the functionalized surface of the filler, creating a direct and robust covalent bond across the interface. taylor.edu Furthermore, residual isocyanate groups (-NCO) from the synthesis of this compound, though typically minimized, are highly reactive and could potentially form covalent urethane bonds with surface hydroxyls on the filler. researchgate.net

| Interaction Type | This compound Functional Group(s) | Filler Surface Functional Group | Bond Nature |

|---|---|---|---|

| Hydrogen Bonding | Urethane (-NH-COO-), Hydroxyl (-OH) | Hydroxyl (-OH) | Physical |

| Polar Interactions | Urethane (-NH-COO-), Hydroxyl (-OH) | Hydroxyl (-OH), Siloxane (Si-O-Si) | Physical |

| Covalent Bonding (via coupling agent) | Methacrylate (-C(CH₃)=CH₂) | Methacrylate-functionalized surface | Chemical |

| Covalent Bonding (potential) | Residual Isocyanate (-NCO) | Hydroxyl (-OH) | Chemical |

Network Formation Around Filler Particles and Interfacial Zones

Research has shown that polymer networks derived from dimethacrylates like this compound are not uniform. Instead, they often exhibit a heterogeneous morphology characterized by highly cross-linked microgel agglomerates embedded within a less cross-linked matrix. mdpi.com This structure arises during polymerization, where localized regions of high monomer concentration polymerize rapidly into dense nodules. The presence of filler particles can influence this process, potentially acting as nucleation sites for polymerization and altering the size and distribution of these microgel domains within the interfacial zone.

In this compound based systems, the network is stabilized by two types of cross-links:

Permanent, Covalent Cross-links : Formed by the free-radical polymerization of the methacrylate groups, linking the oligomer chains together. evitachem.com

Physical Cross-links : Arising from the strong, directional hydrogen bonds between the urethane groups of adjacent polymer chains. mdpi.com

| Property | HEMA/IPDI | Bis-GMA (for comparison) | TEGDMA (for comparison) | Key Finding/Reference |

|---|---|---|---|---|

| Degree of Conversion (DC) | ~53% | ~40% ▼ | ~60% ▲ | HEMA/IPDI shows a higher DC than the rigid Bis-GMA monomer. researchgate.net |

| Flexural Modulus (MPa) | 4406 MPa | 3876 MPa ▼ | 3910 MPa ▼ | The HEMA/IPDI network is significantly stiffer than Bis-GMA and TEGDMA networks. mdpi.comresearchgate.net |

| Flexural Strength (MPa) | ~85 MPa | ~112 MPa ▲ | ~96 MPa ▲ | Despite high modulus, the HEMA/IPDI homopolymer shows lower flexural strength than Bis-GMA. mdpi.com |

| Predominant Cross-links | Covalent & Hydrogen Bonds | Covalent & Hydrogen Bonds | Covalent | The urethane groups in HEMA/IPDI provide strong physical cross-links via hydrogen bonding. mdpi.com |

Degradation Pathways and Mechanisms of Bis Hema Ipdi Based Polymers

Hydrolytic Degradation Mechanisms of Urethane (B1682113) Bonds

Urethane bonds, which form the backbone of Bis-HEMA IPDI polymers, are generally more resistant to hydrolysis than the ester groups also present in the methacrylate (B99206) portion of the monomer. mdpi.commdpi.com However, over time, these linkages can still undergo hydrolytic scission, a process that involves the chemical reaction of the polymer with water. carbodiimide.com This degradation is a significant factor in the material's long-term stability and can be influenced by several environmental factors.

Influence of Water and Environmental Factors on Network Stability

The stability of the this compound polymer network is significantly affected by water sorption. nih.gov The presence of polar groups such as urethanes, esters, and ethers in the polymer structure makes them hydrophilic, leading to water absorption. mdpi.com This absorbed water can act as a plasticizer, reducing the material's mechanical properties, and can also directly participate in the hydrolysis of chemical bonds within the polymer network. nih.govmdpi.com

The rate of hydrolysis is not solely dependent on the presence of water. Environmental factors such as pH and temperature can accelerate the degradation process. mdpi.comcarbodiimide.com For instance, both acidic and basic conditions can catalyze the hydrolysis of urethane and ester linkages. mdpi.com In the oral environment, dental materials are exposed to fluctuating pH levels due to diet and bacterial metabolism, which can contribute to their degradation over time. mdpi.com

Identification of Degradation Products and Pathways

The hydrolytic degradation of this compound-based polymers proceeds through the cleavage of susceptible bonds within the polymer network, primarily the urethane and ester linkages. The hydrolysis of a urethane bond typically results in the formation of a carbamic acid, which is unstable and further decomposes into an amine and carbon dioxide. The hydrolysis of the ester groups in the methacrylate portion of the polymer yields a carboxylic acid and an alcohol.

In the context of urethane dimethacrylate (UDMA)-based materials, which share structural similarities with this compound, studies have identified degradation byproducts. For example, under the influence of Streptococcus mutans, a light-cured UDMA resin block was found to biodegrade, producing urethane methacrylate (UMA) and urethane. nih.gov The degradation of the isocyanate component, Isophorone (B1672270) Diisocyanate (IPDI), is noted to produce less toxic products compared to aromatic isocyanates. 4medchem.com

The specific degradation pathway and the resulting products can be influenced by the degradation environment. For instance, in the presence of moisture, this compound can react to form urea (B33335) linkages, which may alter the stability of the formulation. evitachem.com High temperatures can also lead to hazardous decomposition products, including oxides of carbon and nitrogen. denato.cz

Enzymatic Degradation Potential in Biomaterial Contexts

In biological environments, such as the oral cavity or within the body, the degradation of this compound-based polymers can be accelerated by the action of enzymes. mdpi.com This enzymatic degradation is a critical consideration for biomaterials, as it can affect their biocompatibility and functional lifespan.

Investigation of Enzyme-Mediated Scission of Polymer Linkages

Enzymes, particularly esterases and proteases, can catalyze the hydrolysis of ester and urethane bonds in the polymer network. mdpi.comresearchgate.net For example, cholesterol esterase has been shown to degrade urethane-containing dental composites. researchgate.net Salivary enzymes also contribute to the biodegradation of resin-based composites by catalyzing hydrolytic degradation. mdpi.com

Studies have shown that certain enzymes can cleave urethane linkages. For instance, papain, a thiol protease, has been reported to mediate the hydrolysis of polyurethanes. researchgate.net The rate and extent of enzymatic degradation are dependent on several factors, including the specific enzyme, the chemical structure of the polymer, and the accessibility of the polymer linkages to the enzyme. researchgate.netacs.org For example, the cyclic structure of IPDI in some polyurethanes has been shown to reduce interaction with water, leading to a lower biodegradation rate compared to polyurethanes with linear hard segments. researchgate.net

The table below summarizes findings on the enzymatic degradation of related polymer systems.

| Enzyme | Polymer System | Observed Effect | Reference |

| Cholesterol Esterase | Urethane-modified bisGMA/TEGDMA composites | Release of bishydroxypropoxyphenyl propane (B168953) (bisHPPP) | researchgate.net |

| Streptococcus mutans | Urethane dimethacrylate (UDMA) resin | Production of urethane methacrylate (UMA) and urethane | nih.gov |

| Papain, Bromelain, Ficin (Thiol proteases) | Polyurethanes (PUs) | High activity in cleaving urethane bonds | researchgate.net |

| Protease K, Chymotrypsin | Polyurethanes (PUs) | Hydrolyzed the PUs | researchgate.net |

Molecular Design for Controlled Degradation Rates

The susceptibility of this compound-based polymers to enzymatic degradation can be tailored through molecular design. By modifying the chemical structure of the polymer, it is possible to control the rate of degradation for specific biomaterial applications.

One approach is to alter the hydrophilicity of the polymer. Increasing the hydrophilicity can enhance water uptake and make the polymer more accessible to enzymes, thereby accelerating degradation. acs.org Conversely, incorporating more hydrophobic components can slow down the degradation process. mdpi.commdpi.com

The choice of the diisocyanate and polyol components in the polyurethane synthesis also significantly influences the degradation rate. For instance, polyurethanes based on aliphatic diisocyanates like IPDI are generally more resistant to degradation than those with aromatic diisocyanates. 4medchem.comnih.gov The type of polyol used as the soft segment is also a major determinant, as the degradation of biodegradable polyurethanes is largely attributed to the hydrolytic and enzymatic degradation of these segments. nih.gov

Furthermore, the crosslink density of the polymer network can be adjusted to control degradation. researchgate.net A higher crosslink density can restrict the penetration of water and enzymes, leading to a slower degradation rate. nih.gov By carefully selecting the monomers and controlling the polymerization conditions, it is possible to create this compound-based polymers with predictable and controlled degradation profiles suitable for a range of biomedical applications.

Long-term Stability of this compound Polymer Networks

The long-term stability of this compound polymer networks is a critical factor for their successful application, particularly in demanding environments such as the oral cavity. mdpi.comacs.org Stability is primarily dictated by the resistance of the polymer to chemical and physical degradation over time. While this compound-based materials are designed for durability, they are not completely inert and can undergo slow degradation processes that may affect their performance and integrity. mdpi.commdpi.com

Water sorption is a key factor influencing long-term stability, as it can lead to the hydrolysis of ester and urethane linkages within the polymer network. nih.govmdpi.com The extent of water absorption is dependent on the chemical composition of the polymer, with more hydrophilic components leading to greater water uptake. sdc.fr The presence of urethane groups, while generally more hydrolytically stable than esters, can still contribute to water absorption through hydrogen bonding. mdpi.comnih.gov

The crosslink density of the polymer network also plays a significant role in its long-term stability. nih.gov A higher degree of crosslinking generally results in a more rigid and less permeable network, which can limit water diffusion and subsequent hydrolytic degradation. nih.gov However, incomplete polymerization can leave unreacted monomers that can leach out over time, potentially affecting the material's properties and biocompatibility. nih.gov

In the context of dental composites, studies have shown that the incorporation of urethane-based monomers can improve resistance to degradation compared to materials based solely on Bis-GMA. mdpi.com However, even these improved materials are not immune to long-term degradation, especially when exposed to the combined effects of water, enzymes, and fluctuating pH found in the oral environment. mdpi.commdpi.com Research into the long-term behavior of these materials often involves accelerated aging tests to simulate clinical conditions and predict their service life. carbodiimide.comresearchgate.net

Analysis of Chemical Aging Phenomena

Chemical aging in this compound-based polymers, particularly in aqueous or solvent environments, primarily involves the hydrolysis of susceptible bonds within the polymer network. The urethane and ester groups present in the this compound structure are the main sites for chemical attack.

Water and other small molecules can diffuse into the polymer network, a process governed by Fick's law. ensam.eu The rate of diffusion and the maximum uptake of the solvent are influenced by the polymer's affinity with the solvent and its cohesive energy. ensam.eu Studies on similar urethane dimethacrylate (UDMA) networks have shown that once inside the network, these molecules can catalyze the breakdown of the polymer chains. ensam.eunih.gov

The chemical structure of the dimethacrylate monomer plays a significant role in its resistance to chemical aging. nih.gov For example, the presence of hydroxyl groups, as in Bis-GMA, can lead to strong hydrogen bonding, which can influence the polymer's mechanical properties and degradation behavior. mdpi.com In contrast, the absence of these groups in other monomers can affect their viscosity and the resulting polymer network structure. mdpi.com

The degradation of the polymer network leads to a deterioration of its physical and mechanical properties. A decrease in crosslink density due to chain scission results in reduced flexural strength, modulus, and hardness, and can increase the material's brittleness. mdpi.commdpi.com

Methodologies for Assessing Network Integrity Over Time

A variety of analytical techniques are employed to monitor and quantify the degradation of this compound-based polymer networks over time. These methods provide insights into changes in chemical structure, mechanical properties, and surface morphology.

Spectroscopic and Chromatographic Techniques:

Fourier Transform Infrared (FTIR) Spectroscopy is a fundamental tool for tracking chemical changes in the polymer network. core.ac.uktuwien.at By monitoring the intensity of characteristic absorption bands, such as those for ester and urethane groups, it is possible to follow their degradation. The appearance of new peaks, for example, corresponding to carboxyl and hydroxyl groups, provides evidence of hydrolysis. researchgate.net

Raman Spectroscopy offers complementary information to FTIR and is also used for investigating polymer degradation. core.ac.uktuwien.at

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry (MALDI-TOF-MS) are powerful techniques for analyzing the degradation products of the polymer, providing detailed information about the chemical fragments resulting from chain scission. core.ac.uktuwien.at

Thermal Analysis:

Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer. core.ac.uktuwien.at Changes in the decomposition temperature can reflect alterations in the polymer structure resulting from aging. ugent.be

Mechanical Testing:

Tensile and Flexural Strength Testing are direct methods to assess the impact of degradation on the mechanical performance of the polymer. nih.govmdpi.com A significant decrease in these properties over time is a clear indicator of network breakdown. nih.gov

Dynamic Mechanical Analysis (DMA) is used to evaluate the viscoelastic properties of the polymer, including the storage modulus and tan δ. ugent.beresearchgate.net Changes in these parameters can be correlated with alterations in the crosslink density and molecular mobility resulting from degradation.

Microscopy and Surface Analysis:

Scanning Electron Microscopy (SEM) is utilized to visualize the morphological changes on the polymer surface and in the bulk material following degradation. nih.govmdpi.com The formation of cracks, pits, and a more porous structure can be observed. researchgate.netmdpi.com

Atomic Force Microscopy (AFM) provides high-resolution imaging of the surface topography, allowing for the detection of nanoscale changes such as increased roughness due to erosion. mdpi.com

Laser-Induced Breakdown Spectroscopy (LIBS) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) are advanced techniques that can be used for depth profiling and analyzing changes in the elemental composition of the polymer due to degradation and environmental interactions. core.ac.uk

Gravimetric and Swelling Studies:

Gravimetric analysis , by measuring the mass loss of the polymer over time when immersed in a solvent, provides a straightforward method to quantify the extent of degradation. ensam.eumdpi.com

Swelling studies can give an indication of the crosslink density of the polymer network. An increase in the swelling ratio over time suggests a decrease in crosslink density due to chain scission. rsc.org

Table of Research Findings on Polymer Degradation Analysis

| Analytical Technique | Observation | Interpretation | References |

|---|---|---|---|

| FTIR Spectroscopy | Decrease in ester and urethane band intensity; appearance of hydroxyl and carboxyl bands. | Hydrolytic cleavage of ester and urethane linkages. | core.ac.uk, tuwien.at, researchgate.net |

| Differential Scanning Calorimetry (DSC) | Decrease in Glass Transition Temperature (Tg). | Reduction in crosslink density and network integrity. | rsc.org, ugent.be |

| Mechanical Testing | Decrease in flexural and tensile strength. | Weakening of the polymer network due to chain scission. | mdpi.com, nih.gov |

| Scanning Electron Microscopy (SEM) | Formation of surface cracks, pits, and increased porosity. | Physical manifestation of material degradation and erosion. | mdpi.com, nih.gov, researchgate.net |

| Gravimetric Analysis | Mass loss over time in a solvent. | Leaching of degradation byproducts. | mdpi.com, ensam.eu |

Table of Methodologies for Assessing Network Integrity

| Methodology | Parameter Measured | Information Gained | References |

|---|---|---|---|

| Spectroscopy (FTIR, Raman) | Changes in chemical bond vibrations. | Identification of functional group degradation. | core.ac.uk, tuwien.at |

| Thermal Analysis (DSC, TGA) | Glass transition temperature, decomposition temperature. | Changes in crosslink density and thermal stability. | core.ac.uk, rsc.org, tuwien.at, ugent.be |

| Mechanical Analysis (Tensile, DMA) | Strength, modulus, viscoelastic properties. | Quantification of the loss of mechanical performance. | rsc.org, mdpi.com, nih.gov, ugent.be |

| Microscopy (SEM, AFM) | Surface morphology and topography. | Visualization of physical damage and erosion. | mdpi.com, nih.gov |

| Chromatography (Py-GC-MS) | Separation and identification of degradation products. | Elucidation of degradation pathways. | core.ac.uk, tuwien.at |

Theoretical and Computational Investigations of Bis Hema Ipdi

Molecular Modeling of Bis-HEMA IPDI and its Polymerization

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules and their assemblies. For this compound, these simulations are crucial for understanding how the monomer's structure influences the formation and characteristics of the resulting polymer network.